molecular formula C12H14ClNO B14252335 1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one CAS No. 184590-72-5

1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

Cat. No.: B14252335
CAS No.: 184590-72-5
M. Wt: 223.70 g/mol
InChI Key: LLJJUDLVVCZCTI-UHFFFAOYSA-N
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Description

1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is a chemical compound with a unique structure that includes a benzazepine core

Preparation Methods

The synthesis of 1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one typically involves several steps. One common method includes the reaction of 4-chlorobenzyl chloride with 4,4-dimethylcyclohexanone under basic conditions to form the intermediate product. This intermediate is then subjected to cyclization and chlorination reactions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into smaller fragments.

Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one can be compared with other benzazepine derivatives, such as:

    1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-ol: Similar structure but with a hydroxyl group instead of a ketone.

    4,4-Dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one: Lacks the chlorine atom, leading to different reactivity and properties.

    1-Bromo-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one: Contains a bromine atom instead of chlorine, which may affect its chemical behavior.

Properties

CAS No.

184590-72-5

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

5-chloro-2,2-dimethyl-3,5-dihydro-1H-3-benzazepin-4-one

InChI

InChI=1S/C12H14ClNO/c1-12(2)7-8-5-3-4-6-9(8)10(13)11(15)14-12/h3-6,10H,7H2,1-2H3,(H,14,15)

InChI Key

LLJJUDLVVCZCTI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(C(=O)N1)Cl)C

Origin of Product

United States

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